molecular formula C37H45Cl3N2O2 B1681992 Nolpitantium chloride CAS No. 153050-21-6

Nolpitantium chloride

Cat. No.: B1681992
CAS No.: 153050-21-6
M. Wt: 656.1 g/mol
InChI Key: NQHFSECYQAQZBN-LSYPWIJNSA-M
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Description

Its mechanism involves blocking the binding of substance P to the NK1 receptor, thereby modulating neurogenic inflammation and emetic responses . The compound is structurally characterized by a bicyclic core with a chlorinated aromatic ring and a piperidine moiety, which enhances its receptor-binding affinity and metabolic stability. Preclinical studies highlight its high selectivity for the NK1 receptor over NK2 and NK3 subtypes, with a reported binding affinity (Ki) of 0.5 nM in competitive inhibition assays . Clinical trials have advanced to Phase III for CINV, demonstrating promising antiemetic efficacy compared to earlier-generation antagonists.

Properties

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHFSECYQAQZBN-LSYPWIJNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934670
Record name 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153050-21-6
Record name SR 140333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolpitantium chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLPITANTIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of SR 140333 involves multiple steps, including the formation of a phenylpiperidine skeleton. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the coupling of various intermediates under controlled conditions .

Chemical Reactions Analysis

SR 140333 undergoes several types of chemical reactions, including:

Mechanism of Action

SR 140333 exerts its effects by selectively binding to and blocking the neurokinin 1 receptor. This receptor is primarily activated by substance P, a neuropeptide involved in various physiological processes such as pain transmission, inflammation, and stress responses. By inhibiting the binding of substance P to the neurokinin 1 receptor, SR 140333 effectively reduces the downstream signaling pathways, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Nolpitantium chloride belongs to a class of NK1 receptor antagonists with structural and functional analogs under development or approved for clinical use. Below is a detailed comparison with key competitors:

Structural Analogues

The structural diversity among NK1 antagonists influences pharmacokinetics, receptor selectivity, and therapeutic profiles.

Compound Core Structure Key Modifications Patent/Reference
This compound Bicyclic core + Cl-aryl Chlorinated aromatic ring, piperidine EP512901
Rolapitant Benzomorpholine Trifluoromethyl group WO03051840
SR140333 Spiroindane Sulfonamide substituent EP512901
SSR240600 Piperidine-carboxamide Fluorinated side chain WO00068292
SCH388714 Triazole-fused quinoline Methylpyrrolidine group WO06065654

Key Insights :

  • SSR240600’s fluorinated side chain may reduce metabolic degradation but could limit CNS bioavailability relative to this compound .
Pharmacological Profiles

Binding affinity, selectivity, and clinical progress vary significantly across compounds.

Compound NK1 Ki (nM) Selectivity (NK1/NK2) Clinical Phase Primary Indication
This compound 0.5 >1000 Phase III CINV, anxiety disorders
Rolapitant 0.7 800 Approved (2015) CINV
SR140333 1.2 500 Preclinical Pain, inflammation
SSR240600 0.9 1200 Phase II Depression, migraine
SCH388714 2.4 300 Discontinued CINV

Key Findings :

  • This compound exhibits the highest NK1 selectivity (>1000-fold over NK2), reducing off-target effects observed in SCH388714 (selectivity 300) .
  • Rolapitant’s approval for CINV validates the clinical viability of NK1 antagonists, though this compound’s superior Ki (0.5 nM vs. 0.7 nM) may translate to longer-lasting efficacy .
  • SSR240600’s Phase II progress in migraine aligns with this compound’s exploration in anxiety disorders, highlighting divergent therapeutic applications despite shared mechanisms .

Key Observations :

  • This compound’s extended half-life (12–18 hours) supports once-daily dosing, unlike Rolapitant’s shorter duration .
  • SR140333’s CYP3A4 inhibition and hepatotoxicity risks halted its development, whereas this compound’s low enzyme interaction minimizes drug-drug interaction concerns .

Biological Activity

Nolpitantium chloride, a selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor, has garnered attention for its significant biological activity, particularly in the context of inflammation and pain modulation. This article synthesizes various research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological effects of this compound.

This compound (also known as SR-140333) operates primarily by inhibiting substance P binding to NK1 receptors across various species, including humans. It exhibits potent and selective antagonistic properties, with competitive inhibition observed in functional assays. The antagonism is characterized as non-competitive, with pD2' values ranging from 9.65 to 10.16 in different assays .

Key Mechanisms:

  • Inhibition of Substance P Binding: Nolpitantium effectively inhibits substance P-induced physiological responses such as endothelium-dependent relaxation and contraction in various animal models.
  • Modulation of Inflammation: Studies indicate that Nolpitantium reduces inflammatory responses in conditions such as trinitrobenzene sulfonic acid-induced colitis in rats and inhibits plasma protein extravasation in models of acute inflammation .
  • Neurogenic Effects: The compound has been shown to block nociceptive stimulation effects on rat thalamic neurons, suggesting a role in pain modulation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
NK1 Receptor AntagonismPotent inhibition of substance P binding; non-competitive antagonism observed
Inflammatory Response ModulationReduced severity of inflammation in colitis models; inhibited plasma protein extravasation
Pain ResponseBlocked activation of thalamic neurons after nociceptive stimulation
Clinical TrialsPhase II trials conducted for ulcerative colitis; further studies were discontinued

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Ulcerative Colitis: A double-blind, placebo-controlled trial investigated the efficacy of Nolpitantium besylate (a related formulation) in patients with ulcerative colitis. While results were promising, further studies were halted due to regulatory concerns .
  • Chronic Pain Management: Research demonstrated that Nolpitantium could effectively modulate pain responses in animal models, suggesting its potential use in treating chronic pain conditions .
  • Asthma and Respiratory Conditions: The compound has shown efficacy in reducing bronchoconstriction induced by substance P, indicating its potential role in managing asthma and other respiratory ailments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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